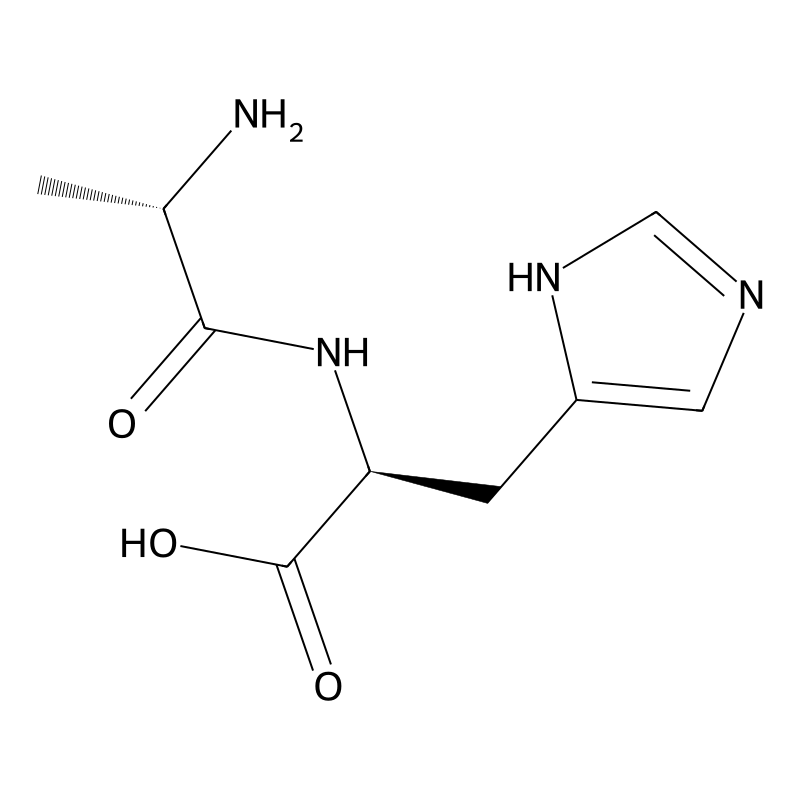Ala-His

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Peptide Synthesis and Model Systems:
Ala-His, a dipeptide consisting of the amino acids Alanine (Ala) and Histidine (His), is primarily used in scientific research as a model system for studying peptide folding and protein-protein interactions. Due to its relatively small size and well-defined structure, Ala-His offers a simpler system compared to larger and more complex proteins, allowing researchers to better understand fundamental principles governing protein behavior. Additionally, Ala-His serves as a building block for the synthesis of larger peptides and artificial proteins with desired functionalities.
Metal Ion Binding and Catalysis:
The imidazole side chain present in the Histidine residue of Ala-His possesses the ability to bind metal ions. This property makes Ala-His a valuable tool for studying metal ion coordination chemistry and its role in various biological processes, including enzyme catalysis. Researchers can utilize Ala-His to investigate the binding interactions between metal ions and specific amino acid residues, potentially leading to the development of novel catalysts for various applications.
Conformational Studies and Biophysical Techniques:
Ala-His plays a role in conformational studies aimed at understanding the three-dimensional structure and dynamics of peptides and proteins. Its well-defined structure allows researchers to employ various biophysical techniques such as nuclear magnetic resonance (NMR) and circular dichroism (CD) to probe the conformational preferences and folding pathways of Ala-His and its derivatives. This information provides valuable insights into the structure-function relationships of more complex biological molecules.
Alanyl-Histidine, commonly referred to as Ala-His, is a dipeptide formed from the amino acids alanine and histidine. This compound is notable for its small molecular size and significant biological activity, making it a subject of interest in various scientific fields. Alanyl-Histidine is known for its ability to chelate metal ions, which enhances its utility in biochemical and medical applications. Its unique structure allows it to participate in a variety of
- Oxidation: The histidine residue can be oxidized under specific conditions, leading to the formation of oxo-histidine derivatives.
- Reduction: Reduction reactions can modify the histidine residue, affecting the dipeptide’s metal-chelating properties.
- Substitution: The amino and carboxyl groups of Alanyl-Histidine can participate in substitution reactions, forming new derivatives.
Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. These reactions are crucial for modifying the compound's properties and enhancing its functionality in various applications .
Alanyl-Histidine exhibits significant biological activity, particularly in antioxidant defense mechanisms. It has been identified as part of antioxidant peptides that protect against oxidative stress in biological systems. Research indicates that Alanyl-Histidine can modulate cellular processes such as gene expression and enzyme activity, influencing metabolic pathways. Additionally, it has been studied for its role in neuroprotection, especially concerning Alzheimer's disease, where it may help remove copper ions associated with amyloid-beta peptides .
Alanyl-Histidine can be synthesized through both enzymatic and chemical methods:
- Enzymatic Synthesis: This method often involves using immobilized enzymes such as papain in deep eutectic solvents. This approach yields high amounts of the dipeptide under optimized conditions and is favored for its efficiency and eco-friendliness.
- Chemical Synthesis: Various chemical methods have been developed to produce Alanyl-Histidine, though these may be less common than enzymatic routes due to complexity and yield issues.
Industrial production typically favors biotechnological approaches due to their sustainability and cost-effectiveness .
Alanyl-Histidine has diverse applications across several fields:
- Pharmaceuticals: Its antioxidant properties make it a candidate for drug development aimed at combating oxidative stress-related diseases.
- Food Science: It is utilized in food products for its health benefits, particularly in enhancing nutritional profiles.
- Cosmetics: Alanyl-Histidine is included in cosmetic formulations for its ability to protect skin from oxidative damage .
Research on Alanyl-Histidine has demonstrated its interactions with various biomolecules. It has been shown to bind with ribosomal RNA and proteins, facilitating peptide bond formation during protein synthesis. Additionally, studies suggest that it may interact with specific receptors or signaling molecules, impacting cellular responses and metabolic pathways . These interactions are crucial for understanding its biochemical activity and therapeutic potential.
Alanyl-Histidine shares structural similarities with other dipeptides but possesses unique characteristics that differentiate it from them. Below is a comparison with similar compounds:
| Compound Name | Composition | Unique Features |
|---|---|---|
| Glycyl-Alanine | Glycine + Alanine | Simpler structure; primarily involved in energy metabolism. |
| Histidyl-Alanine | Histidine + Alanine | Different biological roles; less focus on metal chelation. |
| Carnosine | Beta-Alanine + Histidine | Known for muscle endurance; different physiological roles. |
| Anserine | Beta-Alanine + Histidine (with a methyl group) | Found in muscle tissues; involved in buffering pH during exercise. |
Alanyl-Histidine's distinct ability to chelate metal ions and its specific biological activities set it apart from these compounds, highlighting its potential therapeutic applications .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
Sequence
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








